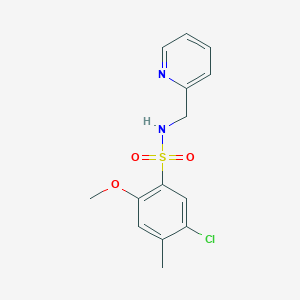

5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Vue d'ensemble

Description

5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro, methoxy, and methyl group attached to a benzenesulfonamide backbone, along with a pyridin-2-ylmethyl substituent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions include sulfonic acids, amines, alcohols, and various substituted derivatives .

Applications De Recherche Scientifique

5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mécanisme D'action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of metabolic pathways or signaling cascades, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in structure but lacks the chloro and methoxy groups.

2-chloro-5-methylpyridine: Contains a pyridine ring and a chloro group but differs in the overall structure.

Ethyl 5-methylindole-2-carboxylate: Shares some structural features but has an indole ring instead of a benzenesulfonamide backbone.

Uniqueness

5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-Chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by a benzenesulfonamide core with various substituents that influence its biological activity. The compound's molecular formula is , and it features a chloro group, a methoxy group, and a pyridinylmethyl moiety. These structural components are significant in determining the compound's solubility, bioactivity, and potential therapeutic applications.

Structural Characteristics

The presence of the sulfonamide group is particularly notable as it enhances solubility and bioactivity, making it a crucial pharmacophore in many medicinal compounds. The unique combination of substituents in this compound may offer enhanced selectivity towards specific biological targets when compared to other benzenesulfonamides.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(4-sulfamoylphenyl)benzamide | Contains a sulfonamide and chloro group | Anticancer activity |

| N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino benzenesulfonamide | Features thiophene and pyrimidine rings | Enzyme inhibition |

| 5-Chloro-N-(4-piperazinyl)benzene sulfonamide | Incorporates piperazine moiety | Antibacterial properties |

This table highlights the diverse biological activities associated with similar compounds, suggesting that this compound may also exhibit significant pharmacological properties due to its unique structure.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related benzenesulfonamides, providing context for the potential effects of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that related sulfonamides exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 6.63 mg/mL against Staphylococcus aureus to 6.72 mg/mL against Escherichia coli .

- Anti-inflammatory Effects : Research has indicated that certain benzenesulfonamides possess anti-inflammatory properties, with compounds showing up to 94.69% inhibition of carrageenan-induced edema in rat models . This suggests that this compound may similarly exhibit anti-inflammatory effects.

- Enzyme Inhibition : Molecular docking studies have indicated that related compounds interact with specific amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity . This interaction could be crucial for therapeutic applications targeting specific diseases.

Propriétés

IUPAC Name |

5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-5-3-4-6-16-11/h3-8,17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVATKQDYAWWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323829 | |

| Record name | 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202520 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

701952-61-6 | |

| Record name | 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.